REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[CH:3]=1.[CH2:12]([Sn](CCCC)(CCCC)CCCC)[CH:13]=[CH2:14].[Li+].[Cl-]>C1(C)C=CC=CC=1.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:14]([C:2]1[CH:11]=[CH:10][C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[CH:3]=1)[CH:13]=[CH2:12] |f:2.3,^1:46,48,67,86|
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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BrC1=CC2=C(C(OC2)=O)C=C1
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Name
|
|
Quantity
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25.6 g
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Type
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reactant
|
Smiles
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C(C=C)[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
11.8 g
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Type
|
reactant
|
Smiles
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[Li+].[Cl-]
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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1.2 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
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Quantity
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250 mL
|
Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated under N2 at 90˜100° C. overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The filtrate was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
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Type
|
CUSTOM
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Details
|
The residue was purified via column (DCM/Petrol Ether=1:5)
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=CC2=C(C(OC2)=O)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |